REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.O=[C:13]([C:19](=[O:24])[C:20]([F:23])([F:22])[F:21])[C:14]([O:16][CH2:17][CH3:18])=[O:15].C([O-])(=O)C.[Na+]>Cl.O>[C:6]1([NH:5][N:1]=[C:13]([C:19](=[O:24])[C:20]([F:23])([F:22])[F:21])[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3.22 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ethyl 2,3-dioxo-4,4,4-trifluorobutanoate
|
Quantity
|
6.31 g
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)OCC)C(C(F)(F)F)=O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate the product as a red solid which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo (7.15 g, 72%)
|
Type
|
CUSTOM
|
Details
|
The crude hydrazone was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)NN=C(C(=O)OCC)C(C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |